molecular formula C18H18BIN2O4S B128088 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid CAS No. 147353-58-0

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid

Cat. No. B128088
M. Wt: 496.1 g/mol
InChI Key: PDFOKGRHNRASDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid, also known as DI-6-ANBDQBS, is a boronic acid derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its ability to act as a fluorescent probe for the detection of proteins and other biomolecules.

Mechanism Of Action

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid works by binding to specific proteins and other biomolecules, causing them to emit fluorescence when excited by light of a certain wavelength. This fluorescence can then be detected and measured, allowing researchers to study the behavior and interactions of these molecules in real-time.

Biochemical And Physiological Effects

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid has been shown to have minimal biochemical and physiological effects on living organisms, making it a safe and effective tool for scientific research. This compound does not interfere with normal cellular processes and is easily metabolized and excreted from the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid is its high sensitivity and selectivity for certain proteins, making it a valuable tool for studying complex biological processes. However, this compound does have some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are many potential future directions for research involving 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid. Some possible areas of study include the development of new fluorescent probes with enhanced sensitivity and selectivity, the use of 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid in drug discovery and development, and the exploration of new applications for this compound in fields such as biotechnology and medical diagnostics.

Synthesis Methods

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of iodine, dimethylamine, and naphthalene as starting materials. The reaction proceeds through a series of steps, including sulfonation, nitration, reduction, and boronation, to yield the final product.

Scientific Research Applications

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid has been widely used in scientific research as a fluorescent probe for the detection and imaging of proteins and other biomolecules. This compound has been found to have high sensitivity and selectivity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biological processes.

properties

CAS RN

147353-58-0

Product Name

3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid

Molecular Formula

C18H18BIN2O4S

Molecular Weight

496.1 g/mol

IUPAC Name

[3-[[5-(dimethylamino)-6-iodonaphthalen-1-yl]sulfonylamino]phenyl]boronic acid

InChI

InChI=1S/C18H18BIN2O4S/c1-22(2)18-15-7-4-8-17(14(15)9-10-16(18)20)27(25,26)21-13-6-3-5-12(11-13)19(23)24/h3-11,21,23-24H,1-2H3

InChI Key

PDFOKGRHNRASDY-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC(=C3N(C)C)I)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC(=C3N(C)C)I)(O)O

synonyms

3-(5-dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid
3-DMAINSN-phenylboronic acid

Origin of Product

United States

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